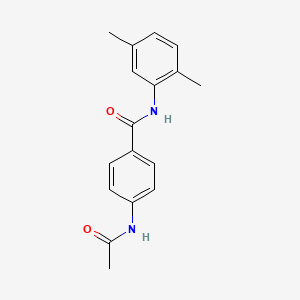
N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide, also known as CQMA, is a novel compound with potential applications in various fields of scientific research. This compound has been synthesized using a unique method and has shown promising results in various studies. In
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has shown potential applications in various fields of scientific research, including cancer research, infectious disease research, and neuroscience research. In cancer research, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to have antimalarial and antibacterial activity. In neuroscience research, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to have neuroprotective effects and improve cognitive function.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the activity of histone deacetylases and induce the expression of pro-apoptotic genes. In malaria parasites, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the activity of plasmepsin II, an essential enzyme for the survival of the parasite.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, inhibition of parasite growth in malaria and bacterial infections, and neuroprotective effects in the brain. N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide has also been shown to have anti-inflammatory effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide in lab experiments is its unique structure and mechanism of action, which allows for the exploration of new pathways and targets. However, one limitation is the lack of information on its toxicity and side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide. One direction is the exploration of its potential applications in other fields, such as immunology and cardiovascular research. Another direction is the optimization of its synthesis method to improve yields and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Overall, N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide shows promise as a novel compound with potential applications in various fields of scientific research.
Synthesemethoden
N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide is synthesized using a two-step process. In the first step, 2-quinolinethiol is reacted with 5-chloro-2-methoxybenzoyl chloride to form 5-chloro-2-methoxy-N-(2-quinolinylthio)benzamide. In the second step, this intermediate is reacted with chloroacetyl chloride to form N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide. This method has been optimized to produce high yields of pure N-(5-chloro-2-methoxyphenyl)-2-(2-quinolinylthio)acetamide.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-23-16-8-7-13(19)10-15(16)20-17(22)11-24-18-9-6-12-4-2-3-5-14(12)21-18/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWUXJAXWWSPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5799932.png)
![N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-3-thienyl]acetamide](/img/structure/B5799938.png)
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5799950.png)

![1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5799967.png)
![N-(4-{[(acetylamino)carbonothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B5799969.png)

![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)




